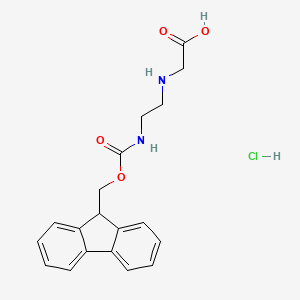

H-Aeg(Fmoc)-OH*HCl, 99%

Description

Significance of N-(2-Aminoethyl)glycine (AEG) Scaffolds in Synthetic Chemical Biology

The N-(2-Aminoethyl)glycine (AEG) backbone is the defining structural feature of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. rsc.org In PNAs, the naturally occurring sugar-phosphate backbone is replaced by a repeating AEG framework linked by peptide bonds. rsc.org This modification confers several advantageous properties to PNAs, including high binding affinity and sequence specificity towards complementary DNA and RNA strands, primarily due to the absence of electrostatic repulsion from a charged backbone. iris-biotech.deglpbio.com

Furthermore, the AEG scaffold renders PNAs resistant to degradation by both nucleases and proteases, enhancing their stability in biological environments. iris-biotech.deiris-biotech.de This inherent stability makes PNAs and their derivatives, constructed from AEG-containing building blocks, promising candidates for antisense and antigene therapies. iris-biotech.deiris-biotech.de The discovery of AEG in cyanobacteria has also fueled speculation about its potential role as a prebiotic precursor to the first genetic molecules on Earth, adding a layer of fundamental scientific interest to its study. rsc.org

Role of Fluorenylmethyloxycarbonyl (Fmoc) Protection in Biomolecular Synthesis Methodologies

The Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of peptides and related molecules. nih.gov The primary function of the Fmoc group is to act as a temporary shield for the amino group of an amino acid or, in this case, the AEG backbone. chemimpex.com This protection prevents unwanted side reactions during the coupling of subsequent building blocks in a growing molecular chain. nih.gov

The key advantage of the Fmoc protecting group lies in its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent, without affecting other acid-labile protecting groups that may be present on the side chains of the monomers. rsc.org This "orthogonal" protection strategy allows for the precise and sequential assembly of complex biomolecules. nih.gov The progress of Fmoc removal can also be conveniently monitored by UV spectroscopy, providing a real-time assessment of the reaction's completion.

H-Aeg(Fmoc)-OH·HCl as a Fundamental Building Block for Advanced Chemical Structures

The compound H-Aeg(Fmoc)-OH·HCl represents the practical convergence of the AEG scaffold and Fmoc protection chemistry, providing a ready-to-use monomer for the synthesis of PNA oligomers and other advanced structures. chemimpex.com Researchers utilize H-Aeg(Fmoc)-OH·HCl as the foundational unit to which nucleobases (adenine, guanine, cytosine, and thymine) are attached, thereby creating the full PNA monomers necessary for oligomer synthesis. researchgate.net

The synthesis of these PNA monomers is a crucial first step, and having a reliable, high-purity source of the Fmoc-protected AEG backbone is paramount. researchgate.netnih.gov Once these monomers are prepared, they can be sequentially coupled using standard Fmoc-based solid-phase synthesis protocols to create PNA oligomers with any desired sequence. nih.govresearchgate.net These synthetic PNAs are then employed in a wide array of research applications, including the development of antimicrobial agents through conjugation with peptides, the creation of diagnostic probes, and fundamental studies of nucleic acid recognition and interaction. chemimpex.comnih.gov The versatility of H-Aeg(Fmoc)-OH·HCl as a starting material makes it an indispensable tool for chemists and biologists seeking to design and construct novel biomolecular tools and potential therapeutics. chemimpex.comiris-biotech.de

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4.ClH/c22-18(23)11-20-9-10-21-19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17,20H,9-12H2,(H,21,24)(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKRRSOYXRZULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for H Aeg Fmoc Oh·hcl and Its Derivatives

Advanced Synthetic Routes for the N-(2-Aminoethyl)glycine (AEG) Backbone

The synthesis of the AEG backbone is fundamental to the production of PNA monomers. Research has concentrated on creating efficient, scalable, and economically viable methods to produce this essential component.

Scalable and Cost-Effective Approaches for Fmoc-Protected PNA Backbone Synthesis

Historically, the use of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy for PNA synthesis was hampered by expensive materials and challenging synthetic routes that resulted in low yields. researchgate.net However, significant advancements have led to the development of convenient and scalable synthetic pathways for the Fmoc-protected PNA backbone. researchgate.netnih.gov

| Starting Material | Key Steps | Final Product | Overall Yield | Reference |

| Ethylenediamine (B42938) | 1. Mono-Boc protection | Fmoc-AEG-OBn | 32% | researchgate.netnih.govnih.gov |

| 2. Alkylation with benzyl (B1604629) bromoacetate (B1195939) | ||||

| 3. Boc deprotection & Fmoc protection |

Challenges in Fmoc-Ethylenediamine Preparation and Optimized Alkylation Strategies

The synthesis of PNA monomers is not without its difficulties, with key challenges including the preparation of the monomers themselves and their subsequent solubility. researchgate.net A significant hurdle was discovered when attempts to directly utilize an Fmoc protecting group strategy for the backbone synthesis, mirroring the successful Boc-based route, failed to yield the product. nih.gov This failure was attributed to the instability of a crucial synthetic intermediate. nih.gov

The resolution to this challenge came in the form of an optimized strategy involving a "protecting group swap." nih.gov This method leverages the stability of the Boc-protected intermediate before switching to the Fmoc group. Alkylation is a critical step in these synthetic pathways. The successful alkylation of mono-Boc-protected ethylenediamine with benzyl bromoacetate is a cornerstone of the scalable synthesis mentioned previously. researchgate.netnih.gov Alternative alkylation strategies have also been explored, such as the alkylation of Ni(II) complexes under phase-transfer catalysis (PTC) conditions for generating tailor-made amino acids. acs.org

Alternative Nosyl-Group Containing Starting Material Approaches for PNA Monomer Preparation

To circumvent some of the challenges associated with traditional methods, alternative synthetic routes have been developed. One such effective pathway involves the use of a nosyl (2-nitrobenzenesulfonyl) group as a protecting agent. google.comamrita.edu This strategy has been successfully applied to the synthesis of both chiral and achiral PNA monomers. google.comamrita.edu

The process unfolds in a series of steps:

Nosylation: An amino acid is first protected with a nosyl group. google.com

Alkylation: The nosyl-protected amino acid is then alkylated, for example, with N-Boc protected bromoethyl amine. amrita.eduacs.org

Nosyl Deprotection: The nosyl group is subsequently removed to yield the PNA backbone. google.comamrita.edu

Condensation: Finally, a nucleobase, such as thymine-1-acetic acid, is condensed with the backbone to form the complete PNA monomer. amrita.edu

| Protecting Group Strategy | Key Reactants | Average Overall Yield | Reference |

| Nosyl-Group Approach | Nosyl-protected amino acids, N-Boc bromoethyl amine | 50-60% | amrita.edu |

Integration into Solid-Phase Synthesis Protocols

H-Aeg(Fmoc)-OH·HCl is an essential building block, designed for seamless integration into solid-phase synthesis protocols, which are the standard for producing custom PNA and peptide sequences.

H-Aeg(Fmoc)-OH·HCl as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

The compound H-Aeg(Fmoc)-OH·HCl is explicitly recognized as a versatile and crucial building block for solid-phase peptide synthesis (SPPS). chemimpex.com Its utility extends to the construction of PNA monomers and peptoids. iris-biotech.deiris-biotech.de The defining feature of this compound is the Fmoc protecting group. chemimpex.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, a process that does not affect other protecting groups that are typically acid-labile. chemimpex.comrsc.org This orthogonality is critical when synthesizing complex molecules, ensuring that only the intended chemical bond is formed at each step. rsc.org While PNA synthesis employs methods analogous to SPPS, it presents unique challenges such as potential intra- and inter-chain aggregation and issues with monomer solubility. researchgate.netrsc.org

Fmoc-Mediated Solid-Phase Peptide Nucleic Acid (PNA) Synthesis Protocols

The standard method for creating PNA oligomers is through Fmoc-mediated solid-phase synthesis. nih.govresearchgate.net This involves the iterative coupling of protected monomers onto a growing chain attached to a solid support. researchgate.netresearchgate.net The Fmoc/Bhoc (benzhydryloxycarbonyl) protecting group scheme is a prime example of an effective orthogonal strategy, where the Fmoc group is removed with a base and the Bhoc group with an acid. rsc.org

To address the common problem of chain aggregation during synthesis, several protocol optimizations have been implemented. rsc.org The use of low-loading resins or supports with enhanced hydrophilic properties, such as ChemMatrix or TentaGel, helps to mitigate aggregation. rsc.orgmedsci.org Furthermore, synthesis efficiency has been significantly improved by adjusting reaction conditions. For example, increasing the temperature during the coupling step can enhance reaction rates, while maintaining lower temperatures during the Fmoc deprotection step minimizes the risk of racemization. medsci.org Modern PNA synthesis is now largely automated, utilizing synthesizers that perform the repetitive cycles of deprotection, washing, and coupling required for oligomer construction. acs.orgnih.gov

| Protocol Feature | Purpose | Example | Reference |

| Orthogonal Protecting Groups | Selective deprotection | Fmoc (base-labile) / Bhoc (acid-labile) | rsc.org |

| Specialized Resins | Reduce chain aggregation | ChemMatrix, TentaGel | rsc.orgmedsci.org |

| Temperature Control | Optimize coupling / Minimize racemization | 80°C for coupling / 20°C for deprotection | medsci.org |

| Automation | Increase efficiency and reproducibility | Automated peptide synthesizers | acs.orgnih.gov |

Compatibility with Nucleobase Protecting Group Schemes (e.g., Bhoc, Boc, Z, Mmt, Acyl)

The most widely adopted strategy for PNA synthesis combines the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the N-terminal of the Aeg backbone with the benzhydryloxycarbonyl (Bhoc) group for the permanent protection of the exocyclic amines of the nucleobases. rsc.org The Bhoc group is favored over the tert-butyloxycarbonyl (Boc) group due to the increased solubility it imparts to the PNA monomers. rsc.org However, the Fmoc group has also been successfully used in conjunction with other protecting groups for nucleobases, including benzyloxycarbonyl (Z), 4-methoxytrityl (Mmt), acyl, and Boc groups. rsc.org

The orthogonality of the protecting groups is paramount. For instance, the Mmt group can be removed under mild acidic conditions that leave the Boc group intact, demonstrating their compatibility. rsc.org The combination of Mmt for the backbone amino group and acyl protection for the nucleobases has been employed in the solid-phase synthesis of PNA-DNA conjugates, which helps to minimize the risk of depurination. rsc.org While the traditional Boc/Z strategy is well-established, the Fmoc/Bhoc and Fmoc/Boc strategies have gained prominence due to the milder conditions required for Fmoc group removal (typically 20% piperidine (B6355638) in DMF). rsc.org This avoids the harsh acidic conditions, such as hydrogen fluoride (B91410) (HF), needed for Boc removal, which can be detrimental to sensitive molecules and is often avoided for safety reasons. rsc.orgnih.gov

Recent studies have also demonstrated the compatibility of the Fmoc group with benzoyl (Bz) protection for nucleobases. This is attributed to the significantly slower rate of Bz group removal compared to the Fmoc group in the presence of piperidine. rsc.org The choice of protecting group strategy is often dictated by the desired final product and the synthetic route employed. For instance, the synthesis of PNA-peptide hybrids necessitates protecting groups that are orthogonal to those used in standard Fmoc-based solid-phase peptide synthesis. rsc.org

| Protecting Group | Typical Application | Removal Conditions | Compatibility with Fmoc |

| Bhoc | Nucleobase protection | Acidic conditions | High |

| Boc | Nucleobase protection | Strong acidic conditions (e.g., TFA, HF) | High, but requires careful deprotection strategies |

| Z | Nucleobase protection | Catalytic hydrogenation, strong acids | High |

| Mmt | Nucleobase or N-terminal protection | Mild acidic conditions | High, offers orthogonality with Boc |

| Acyl | Nucleobase protection | Varies depending on the specific acyl group | Generally compatible |

Considerations for Carboxyl Ester Linkages (e.g., methyl, benzyl, tert-butyl esters)

The tert-butyl ester is often employed due to its ability to suppress the undesirable cyclization of the Aeg backbone, which can lead to the formation of a piperazinone by-product. nih.gov This side reaction is more prevalent with less sterically hindered esters like the methyl ester. nih.gov However, the removal of the tert-butyl ester requires strong acidic conditions, which can be incompatible with acid-labile protecting groups on the nucleobases, such as Boc or Bhoc. nih.gov

Benzyl esters offer a significant advantage as they can be removed under neutral conditions via catalytic hydrogenation. rsc.orglibretexts.org This avoids the need for harsh acidic or basic treatments, making it a more versatile option for syntheses involving sensitive functional groups. rsc.orgnih.gov A scalable synthesis of Fmoc-Aeg-OBn has been developed, which involves the mono-Boc protection of ethylenediamine, followed by alkylation with benzyl bromoacetate, and a subsequent protecting group swap to introduce the Fmoc group. nih.gov

| Ester Linkage | Introduction Method | Removal Conditions | Key Considerations |

| Methyl | Esterification with methanol | Saponification (e.g., NaOH) | Prone to intramolecular cyclization |

| Benzyl | Esterification with benzyl alcohol | Catalytic hydrogenation | Offers mild and neutral deprotection |

| tert-Butyl | Esterification with tert-butanol | Strong acidic conditions (e.g., TFA) | Provides steric hindrance to prevent cyclization |

Derivatization Strategies for H-Aeg(Fmoc)-OH·HCl

The versatile structure of H-Aeg(Fmoc)-OH·HCl makes it an ideal scaffold for various derivatization strategies, leading to the creation of novel peptidomimetics with unique properties and functionalities.

Synthesis of Peptoid Structures via N-Alkylation and Conformational Restraints

H-Aeg(Fmoc)-OH·HCl is a key building block for the synthesis of peptoids, which are N-substituted glycine (B1666218) oligomers. iris-biotech.deiris-biotech.de The N-alkylation of the glycine backbone is a common strategy to introduce side-chain diversity and to modulate the conformational properties of the resulting peptoid. nih.govmonash.edu The submonomer method, developed by Zuckermann and coworkers, is a widely used approach for peptoid synthesis. mdpi.com This two-step process involves the acylation of a resin-bound amine with a haloacetic acid, followed by a displacement reaction with a primary amine to introduce the desired side chain. mdpi.com

The incorporation of N-alkylated glycine residues can significantly impact the secondary structure of peptides and peptoids. nih.gov N-alkylation can disrupt hydrogen bonding patterns and introduce steric constraints, leading to altered conformational preferences. nih.govmonash.edu This ability to control the conformation of peptoid structures is crucial for designing molecules with specific biological activities. nih.gov

Incorporation of Click Chemistry Functionalities (e.g., Azide) for Bioconjugation

The introduction of "clickable" functional groups, such as azides, into the H-Aeg(Fmoc)-OH·HCl framework opens up a vast array of possibilities for bioconjugation. purdue.edu Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for linking molecules together under mild conditions. peptide.comiris-biotech.de

The azide (B81097) functionality can be incorporated into the Aeg backbone, for example, in the form of Fmoc-Aeg(N3)-OH. This azido-functionalized building block can then be incorporated into a PNA or peptide sequence using standard solid-phase synthesis protocols. core.ac.uk The resulting azide-containing molecule can then be readily conjugated to a variety of other molecules, such as proteins, nucleic acids, or imaging agents, that have been functionalized with an alkyne group. nih.gov This strategy has been employed in the development of targeted drug delivery systems, diagnostic probes, and other advanced biomaterials. chemimpex.comcore.ac.uk The Staudinger ligation, another bioorthogonal reaction, can also be utilized, where the azide group is converted to an amine using phosphines, allowing for selective bioconjugation.

The combination of the versatile H-Aeg(Fmoc)-OH·HCl scaffold with the power of click chemistry provides a robust platform for the construction of complex and functional biomolecular conjugates. medchemexpress.comresearchgate.net

Applications and Functionalization in Chemical Biology and Bio Organic Chemistry

Peptide Nucleic Acid (PNA) Engineering and Research

The neutral polyamide backbone of PNAs, constructed from H-Aeg(Fmoc)-OH units, imparts remarkable resistance to enzymatic degradation by nucleases and proteases and allows for high-affinity, sequence-specific binding to complementary DNA and RNA strands. iris-biotech.denih.gov These properties make PNAs powerful tools for various applications, including antisense therapies and molecular diagnostics. iris-biotech.denih.gov

Design and Synthesis of PNA Oligomers for Sequence-Specific Recognition

The synthesis of PNA oligomers is predominantly carried out using automated solid-phase synthesis techniques analogous to those used for peptides. researchgate.netrsc.org The Fmoc/Bhoc (benzhydryloxycarbonyl) protection strategy is commonly employed, where H-Aeg(Fmoc)-OH provides the core backbone unit. nih.govfrontiersin.org

The process begins with a solid support resin, such as Rink amide resin. nih.gov The synthesis cycle involves two main steps:

Fmoc Deprotection: The terminal Fmoc group on the growing PNA chain is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.orgnih.gov This exposes a free amine for the next coupling step.

Monomer Coupling: An Fmoc-protected PNA monomer, with its nucleobase's exocyclic amine protected by a Bhoc group, is activated and coupled to the newly exposed amine on the resin-bound chain. nih.govbiosearchtech.com Common activating agents include HCTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.govnih.gov

This cycle is repeated until the desired PNA sequence is assembled. The use of microwave-assisted automated synthesizers can significantly accelerate this process. nih.govresearchgate.net Upon completion, the PNA oligomer is cleaved from the resin, and the Bhoc protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. nih.gov

| Step | Reagent/Condition | Purpose |

| Swelling | N,N-dimethylformamide (DMF) | Prepares the solid support resin for synthesis. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. |

| Washing | DMF | Removes excess reagents and by-products. |

| Coupling | Fmoc-PNA(Bhoc)-OH monomer, Activator (e.g., HCTU, HATU), Base (e.g., DIPEA) | Adds the next monomer to the growing PNA chain. |

| Washing | DMF | Removes unreacted monomer and coupling reagents. |

| Cleavage & Deprotection | Trifluoroacetic acid (TFA) with scavengers | Releases the completed PNA oligomer from the resin and removes Bhoc groups. |

Role in Nucleobase-Modified PNA Monomer Development

While standard PNA monomers with the four canonical nucleobases (A, C, G, T) are commercially available, research into the unique physicochemical properties of PNAs often requires the incorporation of modified nucleobases. nih.govpnabio.com H-Aeg(Fmoc)-OH serves as a crucial starting material for the laboratory synthesis of these custom monomers. nih.govnih.gov

The synthesis strategy involves preparing a modified nucleobase acetic acid, which is then coupled to the secondary amine of the glycine (B1666218) unit within the H-Aeg(Fmoc)-OH backbone. nih.govnih.gov This modular approach allows for the creation of a wide variety of non-standard PNA monomers, enabling detailed investigations into PNA structure, function, and hybridization properties. nih.govnih.gov The development of scalable and cost-effective synthetic routes to the protected H-Aeg(Fmoc)-OH backbone is critical to facilitating this area of research. nih.govnih.gov

Conjugation Strategies for PNA-based Constructs in Research

The neutral backbone of PNA, while beneficial for binding affinity, hinders its passive diffusion across cell membranes. To overcome this limitation and enhance its utility in biological systems, PNA oligomers are often conjugated to other molecules, such as peptides. rsc.org

One promising application of PNA is as an antisense agent to silence essential genes in pathogenic bacteria. nih.gov To facilitate entry into bacterial cells, PNAs can be conjugated to antimicrobial peptides (AMPs). frontiersin.org A common strategy involves synthesizing the PNA and the peptide separately and then linking them using chemoselective "click" chemistry. For instance, a PNA can be synthesized with an N-terminal cysteine residue, while the peptide is functionalized with a reactive group like 2-cyanoisonicotinamide (CINA). frontiersin.org Mixing these two components under appropriate pH conditions results in the formation of a stable peptide-PNA conjugate, which can exhibit improved antimicrobial activity against multidrug-resistant bacteria. frontiersin.org

For applications in eukaryotic cells, PNAs are frequently conjugated to cell-penetrating peptides (CPPs), which are short peptides capable of translocating across cell membranes. researchgate.netnih.gov This conjugation significantly improves the intracellular delivery of the PNA cargo. researchgate.net A highly efficient method for creating these conjugates is the "single-shot" solid-phase synthesis approach. nih.gov In this method, the CPP is first synthesized on the solid support resin using standard Fmoc-based peptide synthesis. nih.govscienceopen.com Subsequently, without cleaving the peptide, the synthesis is continued by adding PNA monomers sequentially to the N-terminus of the resin-bound CPP. nih.gov This continuous process allows for the rapid and efficient production of CPP-PNA conjugates, enabling studies on gene silencing and functional protein elucidation within cells. nih.govnih.gov

| Conjugate Type | Purpose | Common Synthesis Strategy | Example Peptide |

| Antimicrobial Peptide-PNA | Target essential genes in bacteria | Separate synthesis followed by chemical ligation (e.g., Cys-CINA) | Polymyxin |

| Cell-Penetrating Peptide-PNA | Enhance delivery into eukaryotic cells | Continuous solid-phase synthesis (Peptide first, then PNA) | (D-Arg)₈, (DabFF)₃Dab |

The synthesis of more complex PNA-peptide conjugates often requires orthogonal protecting groups that can be removed under different conditions, allowing for selective functionalization. rsc.orgresearchgate.net The combination of the base-labile Fmoc group and the hydrazine-labile Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is a powerful strategy for this purpose. researchgate.neted.ac.uk

In this approach, a bifunctional linker, such as a lysine residue, can be incorporated into the construct. researchgate.net The alpha-amino group of the lysine might be protected with Fmoc, while the side-chain epsilon-amino group is protected with Dde. This allows for the sequential synthesis of a peptide and a PNA chain from the same molecule. For example, the PNA oligomer can be assembled using Dde-protected monomers. After the PNA synthesis is complete, the Dde groups are selectively removed, and a peptide can be synthesized onto the exposed amine(s) using standard Fmoc chemistry. ed.ac.uk This orthogonal approach provides precise control over the conjugate's architecture and is invaluable for creating sophisticated biomolecules for advanced research applications. researchgate.netresearchgate.net

Biomolecular Engineering and Bioconjugation Research facilitated by H-Aeg(Fmoc)-OH·HCl

H-Aeg(Fmoc)-OH·HCl is a pivotal monomer for the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. The use of Fmoc protecting groups allows for the controlled, stepwise assembly of PNA oligomers using standard solid-phase peptide synthesis (SPPS) techniques altabioscience.comnih.gov. This accessibility has positioned H-Aeg(Fmoc)-OH·HCl and similar building blocks as essential tools in the development of novel biomaterials and therapeutic agents.

The ability to synthesize custom PNA sequences using monomers like H-Aeg(Fmoc)-OH·HCl is instrumental in the design of advanced drug delivery systems. PNA molecules can be engineered to bind with high specificity to target DNA or RNA sequences within cells . This targeting capability allows for the creation of delivery vehicles that can transport therapeutic agents directly to specific cellular locations, thereby enhancing efficacy and minimizing off-target effects . Furthermore, PNAs can be conjugated with cell-penetrating peptides or other ligands to improve their cellular uptake, demonstrating the versatility of these constructs in targeted therapy . Through self-assembly mechanisms, PNA can also form supramolecular structures such as microgels and hollow capsules, which can be utilized to construct functional drug delivery systems .

In the field of diagnostics, H-Aeg(Fmoc)-OH·HCl is used to build PNA probes for molecular assays . These probes exhibit high affinity and specificity for complementary nucleic acid sequences and are resistant to enzymatic degradation, making them robust tools for detecting genetic markers, such as mutations or single nucleotide polymorphisms (SNPs) . The principles of peptide-based recognition are also being applied to other diagnostic formats, such as lateral flow assays (LFAs). Recent studies have shown that peptide aptamers can serve as effective alternatives to antibodies for capturing biomarkers, with peptide-based LFAs successfully detecting cancer biomarkers like Mdm2 in complex samples rsc.org. The synthesis of these specialized peptides relies on the availability of high-purity building blocks, including Fmoc-protected amino acids.

Amino acids and peptides play fundamental roles in the central nervous system as neurotransmitters and signaling molecules nih.gov. The synthesis of custom peptides and their analogs using building blocks like H-Aeg(Fmoc)-OH·HCl provides crucial tools for neuroscientists. These synthetic molecules can be designed to mimic or inhibit the actions of endogenous neuropeptides, allowing researchers to probe the complex interactions within neural circuits. While low-protein diets have been linked to poor maintenance of brain function in older individuals, studies in animal models suggest that supplementation with specific essential amino acids can slow brain degeneration and hinder the development of dementia nutraceuticalsworld.com. The ability to synthesize specific peptide sequences enables detailed investigation into the mechanisms underlying these neuroprotective effects, potentially leading to new therapeutic strategies for neurodegenerative diseases nutraceuticalsworld.com.

Supramolecular Chemistry and Self-Assembly of Fmoc-Containing Constructs

The fluorenylmethyloxycarbonyl (Fmoc) group, present in H-Aeg(Fmoc)-OH·HCl, is not merely a protecting group; it is a powerful driver of molecular self-assembly. The aromatic and hydrophobic nature of the Fmoc moiety facilitates non-covalent interactions, particularly π-π stacking, which, in concert with hydrogen bonding between peptide backbones, leads to the formation of highly ordered supramolecular structures manchester.ac.uknih.gov.

Supramolecular co-assembly involves mixing two or more distinct molecular building blocks to create hybrid nanomaterials with emergent properties nih.gov. In the context of Fmoc-containing molecules, co-assembling different Fmoc-amino acids or peptides can produce materials with enhanced structural complexity and functional diversity nih.govmdpi.com. For instance, combining different components can improve the mechanical characteristics of the resulting hydrogel, such as its rigidity and stability mdpi.comnih.gov. Research has demonstrated that the mode of co-assembly—be it cooperative, disruptive, or orthogonal—is determined by the specific nature of the interacting building blocks nih.gov. This strategy allows for the fine-tuning of the material's properties for specific applications.

| Fmoc-Peptide/Amino Acid Combination | Key Finding | Resulting Property |

|---|---|---|

| Fmoc-Lys-Fmoc with Fmoc-Serine or Fmoc-Glutamic Acid | Co-assembly improves hydrogel characteristics from a morphological, rheological, and structural point of view mdpi.comnih.gov. | Formation of more stable structures with enhanced cross-linking mdpi.com. |

| Fmoc-diphenylalanine (Fmoc-FF) with Fmoc-pentafluorophenylalanine (Fmoc-PFB-F) | The equimolar mixture resulted in a hybrid hydrogel with remarkable mechanical properties nih.gov. | Ultra-rigid hydrogel with a storage modulus (G′) of 190 kPa, significantly higher than individual components nih.gov. |

| Fmoc-FF with Fmoc-RGD | Co-assembly creates a bioactive hydrogel that mimics the extracellular matrix nih.gov. | Promotes adhesion and proliferation of encapsulated cells through specific RGD–integrin binding nih.gov. |

The self-assembly of Fmoc-amino acids and short peptides in aqueous solutions can lead to the formation of nanostructured hydrogels manchester.ac.uk. This process is typically initiated by a trigger, such as a change in pH or the presence of salts, which induces the molecules to arrange into nanofibers nih.govrsc.org. These fibers, stabilized by π-π stacking of the Fmoc groups and intermolecular hydrogen bonds, subsequently entangle to form a three-dimensional network that encapsulates large amounts of water, resulting in a hydrogel manchester.ac.ukrsc.org. These peptide-based hydrogels are of significant interest for biomedical applications, including 3D cell culture and tissue engineering, due to their biocompatibility and structural resemblance to the extracellular matrix manchester.ac.uknih.gov. The properties of these gels can be tailored by varying the amino acid sequence, demonstrating a clear relationship between molecular structure and macroscopic function scispace.comrsc.org.

Analysis of Intermolecular Interactions Driving Self-Assembly (e.g., aromatic π–π stacking, hydrophobic interactions)

The self-assembly of Nα-(9-fluorenylmethoxycarbonyl) protected amino acids, including H-Aeg(Fmoc)-OH, into ordered supramolecular structures is a phenomenon governed by a delicate balance of non-covalent intermolecular interactions. mdpi.comnih.gov These interactions, though individually weak, collectively dictate the formation and stability of the resulting nanoscale architectures, such as nanofibers, nanotubes, and hydrogels. nih.govacs.orgnih.gov The primary forces at play are aromatic π–π stacking and hydrophobic interactions, supplemented by hydrogen bonding. nih.govaalto.finih.gov

Aromatic π–π Stacking: The fluorenylmethoxycarbonyl (Fmoc) group is the principal driver of self-assembly for this class of molecules. nih.govaalto.firsc.org The large, planar, and electron-rich aromatic system of the fluorenyl moiety facilitates strong π–π stacking interactions between adjacent molecules. aalto.finih.gov This interaction is enthalpically favorable and promotes a directional, ordered arrangement, often leading to the formation of β-sheet-like structures in peptide derivatives, which serve as the foundation for elongated nanofibers. nih.govnih.gov Spectroscopic analyses, such as UV-vis and fluorescence spectroscopy, are commonly used to investigate these aromatic interactions, where changes in absorption or emission spectra can indicate the proximity and arrangement of the fluorenyl groups within an assembly. acs.orgnih.gov

Hydrogen Bonding: While π–π stacking and hydrophobic interactions are dominant, hydrogen bonding involving the carboxylic acid and the secondary amine (amide-like) groups also contributes to the specificity and stability of the assembly. acs.orgnih.gov These hydrogen bonds can form networks that run parallel to the main axis of the fibrillar structures, reinforcing the architecture established by the aromatic and hydrophobic interactions. rsc.org

The relative contribution of these forces can be influenced by external conditions such as solvent composition, pH, and temperature, allowing for the tuning of the resulting material's properties. rsc.org

Table 1: Key Intermolecular Interactions in the Self-Assembly of H-Aeg(Fmoc)-OH

| Interaction Type | Contributing Molecular Moiety | Primary Role in Self-Assembly |

| Aromatic π–π Stacking | Fluorenyl group of Fmoc | Directs ordered, directional aggregation; initiates formation of fibrillar structures. acs.orgaalto.fi |

| Hydrophobic Interactions | Entire Fmoc group and ethylene glycol backbone | Stabilizes the aggregate by minimizing contact with aqueous solvent. nih.govrsc.org |

| Hydrogen Bonding | Carboxylic acid (-COOH) and Amine (-NH-) groups | Reinforces the ordered structure through intermolecular networks. acs.orgnih.gov |

Surface Functionalization and Materials Science Applications

The unique self-assembly properties of Fmoc-containing compounds like H-Aeg(Fmoc)-OH, combined with their chemical functionality, make them valuable building blocks in materials science, particularly for the functionalization of surfaces.

Small-Molecule Patterning via Prefunctionalized Alkanethiols

A significant application in surface science is the creation of chemically patterned substrates for use in biosensing, diagnostics, and studies of cell-surface interactions. nih.govepfl.ch One advanced method involves the use of prefunctionalized alkanethiols, where a molecule like H-Aeg(Fmoc)-OH is coupled to an alkanethiol chain before the self-assembly of the monolayer on a gold (Au) surface. nih.govepfl.ch

This "prefunctionalization" approach offers advantages over traditional methods where the molecule of interest is chemically attached to an already-formed self-assembled monolayer (SAM). nih.gov By synthesizing the complete alkanethiol-linker-biomolecule conjugate first, issues related to incomplete surface reactions, steric hindrance, and the need for orthogonal chemistries on the surface are circumvented. nih.govnih.gov

The process, often combined with techniques like chemical lift-off lithography, allows for the precise placement of small molecules in defined patterns on a substrate. nih.gov In this context, the alkanethiol serves to anchor the molecule to the gold surface, while the Aeg (amino-ethoxy-acetic acid) portion acts as a short, flexible, and hydrophilic spacer. The Fmoc group can serve as a handle for further modification or as a protective group that is removed just before the surface is used, exposing the terminal amine for specific interactions. nih.gov

Table 2: Comparison of Surface Functionalization Strategies

| Strategy | Description | Advantages |

| Post-functionalization | A self-assembled monolayer (SAM) of reactive alkanethiols is formed first, followed by coupling the molecule of interest to the surface. | Simpler initial SAM formation. |

| Prefunctionalization | The molecule of interest is conjugated to the alkanethiol in solution, and the entire conjugate is then self-assembled onto the surface. nih.govnih.gov | Higher fidelity and purity of surface functionality; avoids potentially damaging surface reaction conditions; better for multiplexing different molecules. nih.govepfl.chnih.gov |

Creation of Biomolecule-Resistant Background Matrices for Surface Studies

In many biosensor and cell-surface interaction studies, it is crucial that the background surface—the area not functionalized with the specific probe molecule—resists the non-specific adsorption of proteins and other biomolecules. nih.gov This ensures that any observed signal or interaction is due to the specific patterned molecule and not random background binding.

The ethylene glycol moiety within the H-Aeg(Fmoc)-OH structure is key to this functionality. Oligo(ethylene glycol) (OEG) and poly(ethylene glycol) (PEG) chains are well-known for their ability to create "bio-inert" or biomolecule-resistant surfaces. When a SAM is formed from alkanethiols containing OEG units, the flexible, hydrophilic chains are thought to create a disordered, water-rich layer at the surface. This layer presents a steric and energetic barrier to the adsorption of proteins, effectively preventing them from sticking to the background.

In the context of small-molecule patterning, a mixed monolayer approach is often used. The prefunctionalized probe molecule (e.g., an alkanethiol derivative of H-Aeg(Fmoc)-OH) is patterned in specific locations, while the surrounding background is filled with a purely OEG-terminated alkanethiol. nih.gov The Aeg linker in the probe molecule itself contributes to the local hydrophilicity, ensuring the tethered molecule is well-solvated and accessible for interactions, while the OEG background provides excellent resistance to non-specific binding, leading to a high signal-to-noise ratio in analytical applications. nih.gov

Structural and Mechanistic Insights into H Aeg Fmoc Oh·hcl Derived Molecules

Conformational Implications of the Aminoethylglycine (AEG) Backbone in PNA and Peptoids

The N-(2-aminoethyl)glycine (AEG) backbone is a defining feature of PNA, replacing the sugar-phosphate backbone of natural nucleic acids. intavispeptides.comrsc.orgnih.govresearchgate.netbiosearchtech.comncl.res.indiva-portal.orgacs.orgki.se This achiral and flexible backbone endows PNA with unique hybridization characteristics, allowing it to bind to complementary DNA and RNA sequences with high affinity and specificity. intavispeptides.comnih.govnih.gov Unlike the rigid structure of DNA, the AEG backbone, composed of repeating N-(2-aminoethyl)-glycine units linked by amide bonds, possesses considerable conformational freedom. researchgate.netacs.orgnih.gov This flexibility allows the PNA strand to adopt a favorable conformation for hybridization, a process that is entropically favorable. nih.gov

In its unbound state, aegPNA often exists in a disordered or random coil conformation. diva-portal.orgnih.gov However, upon hybridization with a complementary nucleic acid strand, it adopts a well-defined helical structure. nih.gov The flexibility of the AEG backbone is also a key factor in the ability of PNA to engage in various binding modes, including the formation of highly stable PNA-DNA and PNA-RNA duplexes. intavispeptides.com

In peptoids, which are isomers of peptides with side chains attached to the nitrogen atom of the backbone rather than the α-carbon, the AEG-like scaffold also contributes to significant conformational flexibility. pnas.org This flexibility in peptoids, similar to that in PNA, is a result of the rotation around the multiple single bonds in the backbone. However, this can also lead to a mixture of cis and trans amide bond conformers, complicating structural analysis. pnas.org

The inherent flexibility of the AEG backbone can be modulated through chemical modifications to pre-organize the structure and enhance binding properties. nih.govnih.gov Introducing constraints, such as cyclic structures or chiral centers, can rigidify the backbone and favor a specific helical conformation, which can lead to improved binding affinity and selectivity. nih.govnih.gov

| Biomolecule Type | Backbone Characteristics | Conformational State (Unbound) | Conformational State (Bound) | Key Implications |

|---|---|---|---|---|

| PNA | Flexible, achiral, neutral | Disordered/Random coil diva-portal.orgnih.gov | Well-defined helix nih.gov | High hybridization affinity, sequence specificity intavispeptides.comnih.gov |

| Peptoids | Flexible, allows for cis/trans amide isomers | Ensemble of conformations pnas.org | Can adopt defined structures upon interaction | Structural diversity, potential for functional mimics |

Impact of Protecting Group Strategies on Synthetic Efficiency and Product Integrity

The synthesis of PNA and related molecules heavily relies on solid-phase synthesis (SPS) methodologies, where protecting groups play a pivotal role in ensuring the correct sequence assembly and maintaining the integrity of the final product. rsc.orgki.se The use of H-Aeg(Fmoc)-OH·HCl, with its fluorenylmethyloxycarbonyl (Fmoc) protecting group, is central to many modern synthetic strategies.

Fmoc Deprotection Conditions and Analysis of Potential Side Reactions (e.g., cyclization of AEG moieties)

The Fmoc group is a base-labile protecting group, typically removed under mild conditions using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). rsc.orgtotal-synthesis.comaltabioscience.com The deprotection mechanism proceeds via a β-elimination reaction. altabioscience.com While this method is generally efficient, the repetitive basic treatments during solid-phase synthesis can lead to undesirable side reactions, particularly with the AEG backbone.

One of the most significant side reactions is the intramolecular cyclization of the deprotected N-terminal amine onto the adjacent carbonyl group of the same monomer unit. rsc.orgrsc.org This results in the formation of a stable six-membered ring, a ketopiperazine, and leads to the cleavage of the monomer from the growing chain, resulting in an "n-1" deletion sequence. rsc.org Another potential side reaction is the transacylation of the nucleobase from the backbone to the newly deprotected terminal amine, creating an abasic site. rsc.org

The propensity for these side reactions is influenced by factors such as the deprotection time, the nature of the base used, and the sequence being synthesized. biosearchtech.com For instance, the use of stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been explored to improve deprotection efficiency in difficult sequences, but it can also catalyze other side reactions like aspartimide formation if aspartic acid is present. peptide.com Careful optimization of deprotection conditions is therefore crucial to minimize these side products and ensure the synthesis of the correct full-length PNA.

| Condition/Factor | Description | Potential Side Reaction | Mitigation Strategy |

|---|---|---|---|

| Deprotection Reagent | Typically 20% piperidine in DMF rsc.orgaltabioscience.com | - | Use of high-purity reagents |

| Intramolecular Cyclization | Attack of the N-terminal amine on the adjacent carbonyl rsc.orgrsc.org | Ketopiperazine formation (n-1 deletion) rsc.org | Minimizing deprotection time biosearchtech.com |

| Transacylation | Migration of the nucleobase to the terminal amine rsc.org | Abasic site formation rsc.org | Optimization of coupling and deprotection steps |

| Alternative Bases | DBU can be used for slow deprotections peptide.com | Can promote other side reactions (e.g., aspartimide formation) peptide.com | Careful selection based on peptide sequence |

Evaluation of Protecting Group Orthogonality in Complex Biomolecule Synthesis

In the synthesis of complex biomolecules, such as PNA-peptide conjugates or highly modified PNAs, the concept of orthogonal protection is paramount. rsc.orgnih.govacs.orgrsc.orgorganic-chemistry.org Orthogonal protecting groups are those that can be removed under distinct chemical conditions without affecting each other. organic-chemistry.org This allows for the selective deprotection and modification of specific sites within a molecule.

The Fmoc group, being base-labile, is a cornerstone of many orthogonal strategies. numberanalytics.com It is commonly used in conjunction with acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and benzhydryloxycarbonyl (Bhoc) for the protection of nucleobase exocyclic amines or amino acid side chains. rsc.orgbiosearchtech.com This Fmoc/Boc or Fmoc/Bhoc strategy allows for the selective removal of the Fmoc group during chain elongation, while the Boc/Bhoc groups remain intact until the final acid-mediated cleavage from the solid support. rsc.org

For more complex architectures, additional orthogonal protecting groups are employed. For example, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is cleaved by hydrazine, has been shown to be fully orthogonal to Fmoc, enabling the synthesis of branched PNA-peptide conjugates. nih.govacs.org Similarly, the allyloxycarbonyl (Alloc) group, removed by palladium catalysis, provides another level of orthogonality. rsc.org The p-nitrobenzyloxycarbonyl (pNZ) group is another example that offers full orthogonality with Fmoc-based synthesis. rsc.org The strategic combination of these protecting groups allows for the precise and efficient construction of multifaceted biomolecules with diverse functionalities.

| Protecting Group Combination | Cleavage Condition 1 | Cleavage Condition 2 | Application |

|---|---|---|---|

| Fmoc / Boc | Base (e.g., Piperidine) rsc.org | Acid (e.g., TFA) biosearchtech.com | Standard PNA synthesis, PNA-peptide conjugates rsc.orgnumberanalytics.com |

| Fmoc / Bhoc | Base (e.g., Piperidine) rsc.org | Acid (e.g., TFA) biosearchtech.com | Standard PNA synthesis rsc.orgbiosearchtech.com |

| Fmoc / Dde | Base (e.g., Piperidine) nih.govacs.org | Hydrazine nih.govacs.org | Branched PNA-peptide conjugates nih.govacs.org |

| Fmoc / Alloc | Base (e.g., Piperidine) rsc.org | Pd(0) catalysis rsc.org | Site-specific modifications rsc.org |

| pNZ / Fmoc | Mild reduction rsc.org | Base (e.g., Piperidine) rsc.org | PNA-peptide conjugates rsc.org |

Role of H-Aeg(Fmoc)-OH·HCl in Determining Chiral vs. Achiral Properties in PNA Monomer Design

The parent H-Aeg(Fmoc)-OH·HCl molecule is achiral, as the N-(2-aminoethyl)glycine backbone itself lacks any stereogenic centers. ki.se This inherent achirality of the standard PNA backbone allows it to bind to complementary nucleic acids in both parallel and antiparallel orientations. nih.gov However, this achiral nature can be intentionally altered to introduce chirality, which has profound effects on the structure and function of the resulting PNA.

Chirality is introduced into the PNA monomer by modifying the AEG backbone, typically at the α- or γ-positions. intavispeptides.com For instance, the introduction of a substituent at the γ-carbon of the aminoethyl moiety creates a chiral center. intavispeptides.com The stereochemistry of this center plays a crucial role in pre-organizing the PNA backbone into a specific helical conformation. intavispeptides.comnih.gov Specifically, γ-substitution with an (S)-enantiomer tends to induce a right-handed helical twist, which is favorable for binding to the right-handed double helix of DNA. intavispeptides.com This pre-organization can lead to enhanced binding affinity and thermal stability of the PNA-DNA duplex. intavispeptides.com

Conversely, the introduction of a substituent with (R)-stereochemistry can lead to a left-handed helix, which may have lower affinity for DNA. core.ac.uk Therefore, H-Aeg(Fmoc)-OH·HCl serves as a versatile achiral starting material that can be transformed into a diverse array of chiral PNA monomers. This allows for the fine-tuning of the conformational and hybridization properties of PNAs for specific applications, such as improving target selectivity and biological activity.

| PNA Monomer Type | Chirality | Structural Impact | Effect on Hybridization |

|---|---|---|---|

| Unmodified AEG | Achiral ki.se | Flexible backbone, can adopt various conformations nih.gov | Binds in both parallel and antiparallel orientations nih.gov |

| γ-substituted (S)-enantiomer | Chiral | Pre-organizes into a right-handed helix intavispeptides.com | Enhanced binding affinity to DNA intavispeptides.com |

| γ-substituted (R)-enantiomer | Chiral | Can induce a left-handed helix core.ac.uk | May decrease binding affinity to DNA core.ac.uk |

| α-substituted | Chiral | Introduces steric bulk and defined stereochemistry | Effects on stability can vary depending on the substituent |

Future Perspectives and Emerging Research Avenues for H Aeg Fmoc Oh·hcl

Optimization of Synthetic Pathways for Increasingly Complex Biomolecular Architectures

The synthesis of complex biomolecules is a rapidly advancing field, and H-Aeg(Fmoc)-OH·HCl is a key player in this progress. Its use in solid-phase peptide synthesis (SPPS) provides a reliable method for constructing intricate peptide and protein structures. chemimpex.com Research is ongoing to further streamline and optimize synthetic routes that utilize this compound, aiming to improve yields and enable the creation of even more complex and multifunctional biomolecular constructs. researchgate.netrsc.org

One area of focus is the development of more efficient methods for creating PNA oligomers. nih.govresearchgate.net PNAs are synthetic analogs of DNA and RNA with a neutral backbone, which gives them unique hybridization properties and resistance to degradation by nucleases and proteases. researchgate.netplos.org The Fmoc-based strategy for PNA synthesis, which relies on building blocks like H-Aeg(Fmoc)-OH·HCl, is favored for its mild deprotection conditions, avoiding the use of harsh acids. innoget.comresearchgate.net Future research will likely focus on refining these methods to allow for the routine synthesis of longer and more complex PNA sequences with high fidelity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| H-Aeg(Fmoc)-OH·HCl | 172405-44-6 | C19H20N2O4·HCl | 376.83 | ≥ 99% (HPLC) |

| H-Aeg(Fmoc)-OMe·HCl | 172405-43-5 | C20H22N2O4·HCl | 390.86 | ≥ 98% |

| H-Aeg(Fmoc)-OtBu·HCl | 169396-88-7 | C23H28N2O4·HCl | 432.95 | ≥ 98% |

Exploration of Novel Applications in Targeted Molecular Delivery Systems

The development of targeted drug delivery systems is a critical area of pharmaceutical research, aiming to increase the efficacy of treatments while minimizing side effects. chemimpex.com The unique properties of PNAs synthesized from H-Aeg(Fmoc)-OH·HCl make them promising candidates for such systems. nih.gov Because PNAs can bind with high affinity and specificity to DNA and RNA targets, they can be designed to deliver therapeutic agents directly to diseased cells. nih.govresearchgate.net

Researchers are exploring the conjugation of PNAs to various biomolecules, such as peptides, proteins, and drugs, to create sophisticated delivery vehicles. nih.govmdpi.com The Fmoc protecting group on H-Aeg(Fmoc)-OH·HCl is instrumental in these bioconjugation processes, allowing for the selective attachment of other molecules. chemimpex.comchemimpex.com Future work will likely involve designing and testing novel PNA-based delivery systems for a range of therapeutic applications, including cancer therapy and gene therapy. nih.govnih.gov The ability to functionalize PNAs with specific ligands could enable the targeting of receptors that are overexpressed on cancer cells, for example. nih.gov

Advanced Material Design through Exploitation of Self-Assembly Principles of Derived Constructs

The self-assembly of molecules into well-defined nanostructures is a powerful tool for creating advanced materials with novel properties. The Fmoc group, a bulky aromatic moiety, is known to drive the self-assembly of peptides and their derivatives through π-π stacking interactions. nih.govgoogle.com This principle is being extended to constructs derived from H-Aeg(Fmoc)-OH·HCl.

Recent studies have shown that PNA-peptide conjugates can self-assemble into various structures, including nanofibers and hydrogels. mdpi.comacs.orgacs.org These materials have potential applications in tissue engineering, where they can act as scaffolds to support cell growth, and in controlled drug release. mdpi.comgoogle.com The biocompatibility of these self-assembled materials is a key advantage. nih.gov

Future research in this area will focus on controlling the self-assembly process to create materials with specific architectures and functionalities. By modifying the peptide or PNA sequence, researchers can tune the properties of the resulting materials, such as their stiffness and release kinetics for encapsulated molecules. mdpi.com For instance, the incorporation of specific amino acid residues can introduce electrostatic or covalent interactions that influence the self-assembly and the subsequent release of a therapeutic payload. mdpi.com

Mechanistic Elucidation of Peptide/PNA Interactions in Complex Biological Systems for Therapeutic Development

A deeper understanding of how peptides and PNAs interact with their biological targets is crucial for the development of new and effective therapies. researchgate.net H-Aeg(Fmoc)-OH·HCl provides the foundational building block for synthesizing the PNAs and peptide conjugates needed to probe these interactions. chemimpex.comchemimpex.com

PNAs have been shown to inhibit gene expression by binding to DNA or RNA, acting as antisense or antigene agents. nih.govnih.gov They can block the activity of enzymes like telomerase or interfere with the function of microRNAs (miRNAs), which are involved in regulating gene expression. nih.govresearchgate.net Research is actively exploring the precise mechanisms of these interactions to design more potent and specific therapeutic agents. researchgate.netbiorxiv.org

Future studies will likely employ advanced analytical techniques to investigate the structural and dynamic aspects of peptide/PNA binding to nucleic acids. biorxiv.org This includes exploring how modifications to the PNA backbone, for which H-Aeg(Fmoc)-OH·HCl is a precursor, can enhance binding affinity and specificity. biorxiv.org Elucidating these mechanisms will be instrumental in developing the next generation of PNA-based therapeutics for a wide range of diseases, from genetic disorders to viral infections and cancer. researchgate.netnih.gov

Q & A

Basic: How should H-Aeg(Fmoc)-OH·HCl be stored to maintain stability during peptide synthesis experiments?

Methodological Answer:

H-Aeg(Fmoc)-OH·HCl should be stored at –80°C to –20°C under inert conditions to prevent hydrolysis of the Fmoc group and degradation of the HCl salt. For short-term use (e.g., during active synthesis), aliquots can be kept at 2–8°C for up to one week. Ensure airtight containers to avoid moisture absorption, which can compromise reactivity .

Basic: What purification techniques are recommended for removing unreacted H-Aeg(Fmoc)-OH·HCl after solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Post-synthesis, use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to separate the target peptide from unreacted H-Aeg(Fmoc)-OH·HCl. For larger-scale purification, flash chromatography with dichloromethane/methanol (95:5) can isolate the product. Confirm purity via HPLC (>99%) and mass spectrometry .

Advanced: How can researchers mitigate side reactions (e.g., racemization or Fmoc-deprotection inefficiency) when using H-Aeg(Fmoc)-OH·HCl in stepwise SPPS?

Methodological Answer:

- Racemization : Use low-temperature coupling (0–4°C) with activating agents like HBTU/HOBt to minimize racemization. Monitor pH (maintain ~6.5–7.5) to avoid base-induced side reactions .

- Fmoc Deprotection : Optimize deprotection time with 20% piperidine in DMF (2 × 5 min) instead of prolonged exposure, which can degrade the backbone. Validate completeness via Kaiser ninhydrin tests .

Advanced: What orthogonal protection strategies are compatible with H-Aeg(Fmoc)-OH·HCl for synthesizing peptides with multiple post-translational modifications?

Methodological Answer:

Pair Fmoc with Alloc or Dde groups for orthogonal deprotection. For example:

- Use Alloc-protected lysine (e.g., Fmoc-Lys(Alloc)-OH) alongside H-Aeg(Fmoc)-OH·HCl. Deprotect Alloc with Pd(PPh₃)₄ under neutral conditions, preserving Fmoc and HCl stability .

- Combine with Boc groups for tert-butyl-based side-chain protection, ensuring compatibility with TFA cleavage .

Basic: How should researchers validate the enantiomeric purity of H-Aeg(Fmoc)-OH·HCl before use in chiral peptide synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chirobiotic T column with a hexane/isopropanol (80:20) mobile phase. Compare retention times to standards.

- Optical Rotation : Measure specific rotation ([α]D²⁵) in DMF (1% w/v). For H-Aeg(Fmoc)-OH·HCl, expect values within –27.0° to –30.0° for L-enantiomer purity (>99%) .

Advanced: How can conflicting solubility data for H-Aeg(Fmoc)-OH·HCl in DMF vs. DCM be resolved during SPPS optimization?

Methodological Answer:

- Solubility in DMF : Dissolve at 50 mM with gentle heating (30–40°C) and sonication.

- Low DCM Solubility : Pre-dissolve in minimal DMF (10% v/v) before adding to DCM-based reaction mixtures.

- Contradiction Analysis : If precipitation occurs, test alternative solvents like NMP or DMAc, which offer higher polarity without compromising Fmoc stability .

Advanced: What analytical methods are critical for characterizing H-Aeg(Fmoc)-OH·HCl in complex peptide intermediates?

Methodological Answer:

Basic: What safety protocols are essential when handling H-Aeg(Fmoc)-OH·HCl in the laboratory?

Methodological Answer:

- PPE : Wear N95 masks , nitrile gloves, and goggles to avoid inhalation/contact with fine powders.

- Ventilation : Use fume hoods for weighing and dissolution.

- Spill Management : Neutralize acid residues with sodium bicarbonate and dispose as hazardous waste .

Advanced: How can researchers troubleshoot low coupling yields of H-Aeg(Fmoc)-OH·HCl in automated SPPS?

Methodological Answer:

- Activation : Replace standard HBTU with DIC/Oxyma Pure for sterically hindered residues.

- Double Coupling : Perform two sequential couplings (30 min each) with fresh reagents.

- Resin Swelling : Pre-swell resins in DCM for 1 hr to enhance accessibility .

Advanced: What strategies prevent HCl-induced side-chain degradation during global deprotection of H-Aeg(Fmoc)-OH·HCl-containing peptides?

Methodological Answer:

- Low-Temperature TFA Cleavage : Use TFA:thioanisole:EDT:H₂O (90:5:3:2) at 0°C for 2 hr to minimize HCl-mediated aspartimide formation.

- Scavengers : Add 1,2-ethanedithiol to quench free radicals and protect sensitive residues (e.g., methionine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.